molecular formula C5H10OS B14600800 2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol CAS No. 58965-04-1

2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol

Cat. No.: B14600800
CAS No.: 58965-04-1
M. Wt: 118.20 g/mol
InChI Key: TXVPENUAAUDPOH-UHFFFAOYSA-N
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Description

Allyl 2-hydroxyethyl sulfide is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a 2-hydroxyethyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl 2-hydroxyethyl sulfide can be synthesized through several methods. One common approach involves the reaction of allyl bromide with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfur atom in 2-mercaptoethanol attacks the carbon atom in allyl bromide, resulting in the formation of allyl 2-hydroxyethyl sulfide.

Industrial Production Methods

In an industrial setting, the production of allyl 2-hydroxyethyl sulfide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-hydroxyethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing compounds.

    Substitution: The allyl group can undergo substitution reactions, where the double bond is attacked by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted allyl derivatives.

Scientific Research Applications

Allyl 2-hydroxyethyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of allyl 2-hydroxyethyl sulfide involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Allyl sulfide: Similar structure but lacks the 2-hydroxyethyl group.

    2-Hydroxyethyl sulfide: Similar structure but lacks the allyl group.

    Diallyl sulfide: Contains two allyl groups attached to the sulfur atom.

Uniqueness

Allyl 2-hydroxyethyl sulfide is unique due to the presence of both the allyl and 2-hydroxyethyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

58965-04-1

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

2-prop-2-enylsulfanylethanol

InChI

InChI=1S/C5H10OS/c1-2-4-7-5-3-6/h2,6H,1,3-5H2

InChI Key

TXVPENUAAUDPOH-UHFFFAOYSA-N

Canonical SMILES

C=CCSCCO

Origin of Product

United States

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